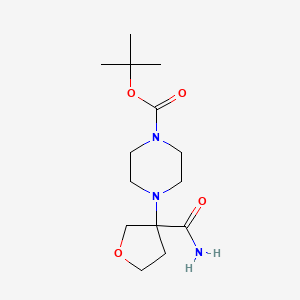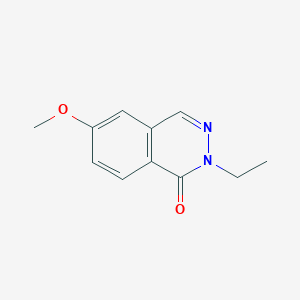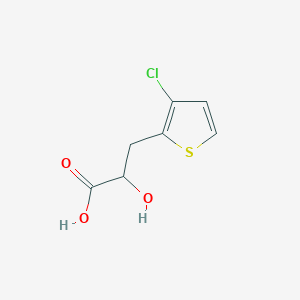amine](/img/structure/B13225347.png)
[1-(4-Methoxyphenyl)propyl](prop-2-EN-1-YL)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methoxyphenyl)propylamine: is an organic compound that features a methoxyphenyl group attached to a propyl chain, which is further connected to a prop-2-en-1-yl amine group
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-methoxybenzaldehyde and allylamine.
Step 1: The first step involves the formation of 1-(4-methoxyphenyl)propan-1-one through a Friedel-Crafts acylation reaction.
Step 2: The next step is the reduction of 1-(4-methoxyphenyl)propan-1-one to 1-(4-methoxyphenyl)propan-1-ol using a reducing agent like sodium borohydride.
Step 3: The final step involves the reaction of 1-(4-methoxyphenyl)propan-1-ol with allylamine under acidic conditions to yield 1-(4-Methoxyphenyl)propylamine.
Industrial Production Methods: Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding imines or oximes.
Reduction: Reduction reactions can target the double bond in the prop-2-en-1-yl group, converting it to a saturated amine.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Formation of saturated amines.
Substitution: Introduction of various substituents on the phenyl ring.
科学研究应用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Acts as a building block in the preparation of polymers and advanced materials.
Biology:
- Investigated for its potential as a ligand in biochemical assays.
- Studied for its interactions with various biological targets.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry:
- Utilized in the production of specialty chemicals and fine chemicals.
- Employed in the development of new materials with specific properties.
作用机制
The mechanism of action of 1-(4-Methoxyphenyl)propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
相似化合物的比较
1-(4-Methoxyphenyl)propylamine: Similar structure but with a triple bond instead of a double bond.
1-(4-Methoxyphenyl)propylamine: Similar structure but with a hydroxyl group instead of an amine group.
1-(4-Methoxyphenyl)propylamine: Similar structure but with a ketone group instead of an amine group.
Uniqueness:
- The presence of the methoxy group on the phenyl ring imparts unique electronic properties, influencing the compound’s reactivity and interactions.
- The prop-2-en-1-yl amine group provides a site for further functionalization, allowing for the synthesis of a wide range of derivatives with diverse properties.
属性
分子式 |
C13H19NO |
|---|---|
分子量 |
205.30 g/mol |
IUPAC 名称 |
1-(4-methoxyphenyl)-N-prop-2-enylpropan-1-amine |
InChI |
InChI=1S/C13H19NO/c1-4-10-14-13(5-2)11-6-8-12(15-3)9-7-11/h4,6-9,13-14H,1,5,10H2,2-3H3 |
InChI 键 |
DGFQYFJBDXSGNC-UHFFFAOYSA-N |
规范 SMILES |
CCC(C1=CC=C(C=C1)OC)NCC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


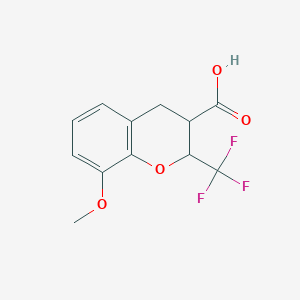
![1-(1-Methyl-1H-pyrazol-4-yl)-5-{[(propan-2-yl)amino]methyl}pyrrolidine-2-carboxylic acid](/img/structure/B13225296.png)
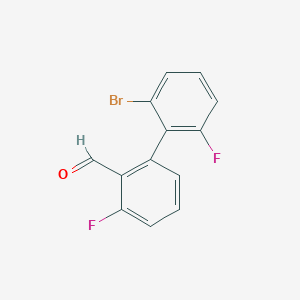
![4-(hydrazinecarbonyl)-N-[3-(morpholin-4-yl)propyl]benzene-1-sulfonamide](/img/structure/B13225312.png)

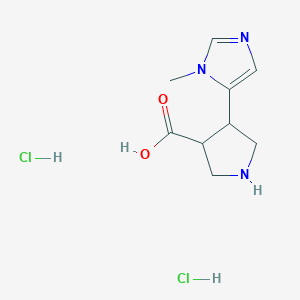
![Ethyl 2-[2-(2-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13225328.png)
![2-[2-(2,4-Difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13225331.png)
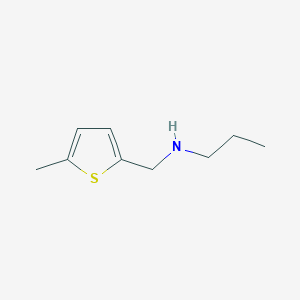
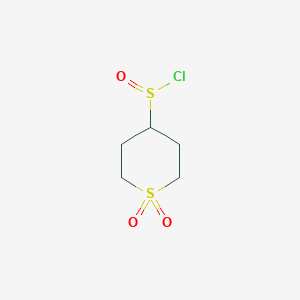
![Tricyclo[5.2.1.0,2,6]decane-8-sulfonamide](/img/structure/B13225355.png)
